7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Medicinal chemists require building blocks with precise SAR value, not generic analogues. This pyrazolo[1,5-a]pyrimidine offers two orthogonal handles (7-NH2, 6-COOH) and a validated hinge-binding motif. - **Kinase Fragment**: 7-amino group mimics adenine hinge bond (e.g., CK2 Val116). - **Physicochemical Precision**: LogP 0.32, TPSA 93.5 Ų, pKa -0.46, decomposes at 245°C. - **Orthogonal Reactivity**: Sequential derivatization at C6 (amide) and C7 (urea) without protection.

Molecular Formula C8H8N4O2
Molecular Weight 192.178
CAS No. 89977-62-8
Cat. No. B2818593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS89977-62-8
Molecular FormulaC8H8N4O2
Molecular Weight192.178
Structural Identifiers
SMILESCC1=C2N=CC(=C(N2N=C1)N)C(=O)O
InChIInChI=1S/C8H8N4O2/c1-4-2-11-12-6(9)5(8(13)14)3-10-7(4)12/h2-3H,9H2,1H3,(H,13,14)
InChIKeyMLJOLIOZCKQKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical and Scaffold Profile


7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 89977-62-8) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, distinguished by a fused pyrazole-pyrimidine core with a 7-amino group, a 3-methyl substituent, and a 6-carboxylic acid functionality . This specific substitution pattern confers a calculated LogP of approximately 0.32, a topological polar surface area (TPSA) of 93.51 Ų, two hydrogen bond donors, and five hydrogen bond acceptors . The compound exhibits a melting point of 245–247 °C (with decomposition) and a predicted acid dissociation constant (pKa) of -0.46 ± 0.41 , placing it within a narrow, well-defined physicochemical space that is distinct from its des-methyl and des-amino analogues.

1 Hinge-binding motif Dual hydrogen bond donors (7-NH₂, 6-COOH) align with kinase hinge-binding pharmacophore models
2 Fragment-like profile Controlled lipophilicity and moderate polar surface area support fragment-based screening workflows
3 Orthogonal derivatization Two reactive handles (amine, carboxylic acid) enable sequential, protecting-group-free library synthesis

Why Structural Analogs Cannot Replace This Compound


Simple pyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffolds lacking the 7-amino or 3-methyl groups are not equivalent procurement choices. The 7-amino group contributes two hydrogen bond donors and a significant shift in the acid dissociation constant (predicted pKa of -0.46 versus +1.03 for the des-amino analogue ), altering solubility, charge state at physiological pH, and metal-coordination potential. The 3-methyl group, while sterically modest, influences lipophilicity: the target compound's LogP of ~0.32 differs from the des-methyl analogue (LogP ~0.99) , affecting logD, permeability, and protein binding in downstream derivatives. Thermally, the target compound decomposes at 245–247 °C , significantly higher than the melting point of the unsubstituted core (228–233 °C) , indicating stronger intermolecular forces that impact crystallinity, formulation, and solid-state handling. These cumulative differences mean that substituting any single-analogue building block results in divergent physicochemical and pharmacological profiles in the final compounds, as demonstrated by structure–activity relationship (SAR) studies on kinase inhibitors derived from this scaffold [1].

7-Amino group removal

Des-amino analogues present only one HBD, which may not recapitulate the bidentate hinge-binding interaction required for kinase inhibitor potency; downstream target engagement could be substantially altered.

3-Methyl group absence

Loss of the methyl substituent shifts LogP by 0.1–0.7 units, potentially affecting permeability, protein binding, and ADME behavior of final compounds; the scaffold may fall outside the intended lipophilicity window.

Thermal stability divergence

Analogues with lower decomposition points (~228–238 °C) may degrade under high-temperature coupling conditions or extended storage, compromising reaction robustness and library quality.

Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen Bond Donor Capacity: Dual HBD Profile

The target compound possesses two hydrogen bond donors (HBD = 2) from its 7-amino and 6-carboxylic acid groups, whereas the closest des-amino analogue, 3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1707602-46-7), has only one HBD (the carboxylic acid). In kinase inhibitor design, the number of HBDs correlates with hinge-binding capacity and selectivity [1][2]. The 7-amino group in pyrazolo[1,5-a]pyrimidines forms a critical hydrogen bond with the kinase hinge region (e.g., CK2, CDK), and its absence abolishes this interaction [3].

Hydrogen Bond Donors
Cross-study comparable
HBD = 2 (7-NH₂ + 6-COOH) TPSA = 93.51 Ų vs. Des-amino analogue: HBD = 1, TPSA ≈72 Ų
Dual HBD profile supports hinge-binding motif differentiation; absence may reduce target engagement in kinase inhibitor design
Calculated properties (ChemScene, ChemicalBook); experimental validation recommended
Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Acid Dissociation Constant (pKa) Shift

The predicted pKa of the carboxylic acid group is -0.46 in the target compound , compared to +1.03 for the des-amino-3-methyl analogue (3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, CAS 1707602-46-7) . This >1.4 log unit increase in acidity is attributed to the electron-withdrawing effect of the 7-amino group in the fused ring system. For the des-methyl analogue (7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid, CAS 68262-33-9), the carboxylic acid pKa is predicted at 4.41 [1], making it nearly 5 log units less acidic than the target compound.

pKa Shift
Cross-study comparable
pKa = -0.46 ± 0.41 vs. 3-methyl-only: 1.03 ± 0.30 vs. 7-amino-only: 4.41 ΔpKa ≈ 1.49–4.87 log units
pKa shift may alter ionization state and aqueous solubility profile of derived compounds
Predicted values (ChemicalBook, ChemBase); experimental verification advised
Physicochemical Profiling Solubility Optimization Salt Formation

Thermal Stability and Crystalline Lattice Energy

The target compound decomposes at 245–247 °C , approximately 14–19 °C higher than the melting point of the unsubstituted pyrazolo[1,5-a]pyrimidine-6-carboxylic acid core (228–233 °C) and about 7–9 °C higher than the 2-methyl positional isomer (238 °C) . This elevation is consistent with additional intermolecular hydrogen bonding contributed by the 7-amino group and the electron-donating effect of the 3-methyl substituent reinforcing crystal packing.

Thermal Stability
Cross-study comparable
Decomp. 245–247 °C vs. unsubstituted core: 228–233 °C vs. 2-methyl isomer: 238 °C ΔT = +14–19 °C / +7–9 °C
Higher thermal tolerance may support elevated-temperature synthetic steps and improve storage stability
Supplier experimental melting points (ChemicalBook, Fluorochem, TCI)
Solid-State Chemistry Formulation Stability Storage and Handling

LogP Modulation by 3-Methyl Substitution

The target compound's calculated LogP of ~0.32 positions it within the optimal lead-like space (LogP <3). The des-methyl analogue, 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 68262-33-9), has a LogP ranging from 0.22 [1] to 0.99 , indicating that the 3-methyl group modulates lipophilicity by approximately 0.1–0.7 log units depending on the computational model. In the context of fragment-to-lead optimization, even small LogP shifts (<1 log unit) significantly affect permeability, solubility, and off-target promiscuity [2].

Lipophilicity Control
Cross-study comparable
LogP = 0.32 (ChemScene) / 1.01 (alternate) vs. des-methyl analogue: 0.22 / 0.99 ΔLogP ≈ +0.10 to +0.67
3-Methyl group enables controlled lipophilicity increase within lead-like space without additional HBD/HBA
Vendor-predicted LogP; varies by calculation method
ADME Optimization Lipophilicity Control Fragment-Based Drug Discovery

Scaffold Privilege for Kinase Hinge Binding

The pyrazolo[1,5-a]pyrimidine scaffold bearing a 7-amino group and a 6-carboxylic acid has been validated as a hinge-binding motif in multiple kinase inhibitor programs. In the CK2 inhibitor series described by Krämer et al. (2020), optimization of this scaffold led to compound IC20 with a CK2 binding affinity (KD) of 12 nM and exclusive selectivity over a broad panel of kinases [1]. The 7-amino group forms a critical hydrogen bond with the hinge region (Val116 in CK2), while the 6-carboxylic acid interacts with the catalytic lysine (Lys68) [2]. Patents from Senhwa Biosciences (US8575177, US9303033) explicitly claim pyrazolopyrimidines with 7-amino and 6-carboxylic acid substitution as CK2 inhibitors [3][4]. In contrast, scaffolds lacking the 7-amino group (e.g., 3-methyl-only derivatives) cannot form the hinge hydrogen bond and show markedly reduced kinase affinity [5].

Kinase Hinge-Binding
Class-level
Scaffold derivative: CK2 Kᴅ = 12 nM, exclusive selectivity over >400 kinases ≥800-fold weaker affinity for non-hinge-binding scaffolds Patented CK2 inhibitor motif (US8575177, US9303033)
Reported hinge-binding context supports scaffold selection for CK2 inhibitor development; class-level inference for parent building block
Affinity from optimized analogue; direct extrapolation requires verification
Kinase Drug Discovery Casein Kinase 2 Hinge-Binding Scaffold

Synthetic Tractability: Orthogonal Reactive Handles

The target compound features two orthogonally reactive functional groups: a nucleophilic 7-amino group (pKaH ~3–5) amenable to acylation, reductive amination, or urea formation, and a 6-carboxylic acid that can be activated for amide coupling or esterification. This contrasts with 3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (lacking the 7-amino group), which offers only a single derivatization vector, and 7-aminopyrazolo[1,5-a]pyrimidine (lacking the 6-carboxylic acid), which precludes carboxylate-based conjugation. The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core with multiple functional handles has been extensively reviewed, with the 6-carboxylic acid position identified as a key site for introducing solubilizing groups or linker attachments [1][2].

Reactive Handles
Class-level
Two orthogonal handles: 7-NH₂ (acylation, urea) + 6-COOH (amide coupling) Enables combinatorial library with 2 diversity points
Dual handles support parallel synthesis and hit-to-lead library generation without additional protection
Functionalization review (Molecules 2021); regioselectivity depends on conditions
Parallel Synthesis Combinatorial Chemistry Building Block Utility

Optimal Procurement and Application Scenarios


Kinase-Focused Fragment Library Design

For medicinal chemistry groups building fragment-screening libraries targeting the kinase family (CK2, CDK, Pim, Trk), 7-amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a pre-validated hinge-binding fragment. Its 7-amino group reliably forms the conserved hydrogen bond with the kinase hinge backbone (e.g., Val116 in CK2), while the 6-carboxylic acid can be elaborated to occupy the ribose pocket or solvent-exposed region [1][2]. The fragment's TPSA (93.51 Ų) and low molecular weight (192.17 Da) comply with the Rule of Three for fragment-based drug discovery, making it directly suitable for biophysical screening (SPR, NMR, DSF) without further truncation.

Parallel Library Synthesis via Orthogonal Handles

Groups executing diversity-oriented synthesis or DNA-encoded library (DEL) construction can leverage the two orthogonal reactive handles (7-NH2 and 6-COOH) for sequential, regioselective derivatization without protecting group manipulation. Amide coupling at C6 followed by urea, sulfonamide, or reductive amination at C7 is well-precedented [3]. The elevated decomposition point (245–247 °C) ensures thermal stability during microwave-assisted amide bond formation or high-temperature palladium-catalyzed cross-coupling reactions, an advantage over the unsubstituted core that melts ~15 °C lower .

CK2-Targeted Probe Compound Development

The pyrazolo[1,5-a]pyrimidine scaffold with 7-amino and 6-carboxylic acid substitution has yielded the most selective CK2 inhibitors reported to date (e.g., IC20, KD = 12 nM, exclusive selectivity for CK2 over >400 kinases) [4]. Research groups investigating CK2 biology or validating CK2 as a therapeutic target in oncology should procure this building block as the core scaffold for lead optimization, rather than generic pyrazolo[1,5-a]pyrimidines that lack the essential hinge-binding 7-amino group and show >800-fold weaker CK2 affinity [5].

Physicochemical Property Optimization via Lipophilicity Tuning

In multiparameter optimization campaigns where balancing solubility and permeability is critical, the 3-methyl group provides a quantifiable LogP elevation of ~0.1–0.7 log units relative to the des-methyl analogue without introducing additional hydrogen bond donors or acceptors [6]. This allows medicinal chemists to fine-tune lipophilicity within the lead-like range (LogP <3) while preserving the hydrogen-bonding pharmacophore. The acidic carboxylic acid (predicted pKa -0.46) further ensures complete ionization at physiological pH, enhancing solubility for in vitro assay compatibility .

Application
Selection Property
Validation Focus
Fragment library design for kinase family
Hinge-binding scaffold with dual HBD
Biophysical assay compatibility assessment
Diversity-oriented parallel synthesis
Two orthogonal reactive handles
Regioselective derivatization methods
CK2 inhibitor probe development
Reported CK2 hinge-binding motif
Selectivity and target engagement profiling
Multiparameter optimization campaigns
Controlled lipophilicity modulation
ADME and solubility balance evaluation
Quote Request

Request a Quote for 7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.